5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
5-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole-thiol core substituted with a 1,5-dimethylpyrazole moiety and an ethyl group. The ethyl and dimethylpyrazole substituents likely enhance lipophilicity and steric effects, influencing bioavailability and target interactions .
Properties
IUPAC Name |
3-(1,5-dimethylpyrazol-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-4-14-8(10-11-9(14)15)7-5-6(2)13(3)12-7/h5H,4H2,1-3H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGSRZIOCMHARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=NN(C(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reactions
The foundational step in synthesizing the target compound involves cyclocondensation to form the 1,2,4-triazole core. A common approach utilizes diethyl oxalate and acetone as starting materials, reacting under basic conditions to generate intermediates. For instance, Gotsulya et al. (2020) demonstrated that heating diethyl oxalate with acetone in the presence of sodium methanoate at reflux yields a pyrazole-triazole precursor. This intermediate is subsequently treated with thiourea in an acidic medium to introduce the thiol (-SH) group. The reaction is typically carried out at 80–90°C for 4–6 hours, achieving a cyclized product with moderate yields (65–75%).
Key parameters influencing this step include:
Alkylation and Functionalization
The ethyl group at the 4-position of the triazole ring is introduced via alkylation. A method adapted from DergiPark studies involves treating the cyclized intermediate with ethyl bromide in the presence of a base. For example, 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is alkylated by dissolving the intermediate in aqueous sodium hydroxide and adding ethyl bromide dropwise in methanol. The mixture is stirred at 50–60°C for 3–4 hours, yielding the ethyl-substituted derivative.
Reaction Conditions :
Purification and Characterization
Purification is critical to achieving high-purity (>97%) final products. Recrystallization from DMF or ethanol removes unreacted starting materials and byproducts. Characterization employs:
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Infrared Spectroscopy (IR) : Peaks at 3229 cm⁻¹ (N-H stretch) and 1607 cm⁻¹ (C=N stretch) confirm triazole and pyrazole rings.
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¹H-NMR : Signals at δ 2.32 ppm (CH₃ of pyrazole) and δ 2.75 ppm (CH₃ of triazole) validate substituents.
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Liquid Chromatography-Mass Spectrometry (LC-MS) : Molecular ion peaks at m/z 223.3 align with the compound’s molecular weight.
Optimization of Reaction Conditions
Temperature and pH Control
Optimal yields are achieved by maintaining strict control over temperature and pH. VulcanChem reports that deviations beyond 60°C during alkylation lead to side reactions, such as over-alkylation or decomposition. Similarly, adjusting the pH to 8–9 using acetic acid during cyclocondensation minimizes byproduct formation.
Solvent Selection
Solvents influence reaction kinetics and product solubility:
Catalytic Additives
Triethylamine is occasionally added to scavenge HCl generated during alkylation, improving reaction efficiency. For instance, PMC studies highlight its use in DMF-based systems to achieve >80% yields in analogous triazole-thiol syntheses.
Comparative Analysis of Synthetic Approaches
A comparison of methods reveals trade-offs between yield, purity, and complexity:
| Method | Conditions | Yield | Purity | Citation |
|---|---|---|---|---|
| Cyclocondensation | Reflux in DMF, 2 hours | 84% | 95% | |
| Alkylation | NaOH/MeOH, 60°C, 3 hours | 69% | 97% | |
| Hydrazone Formation | Triethylamine/DMF, room temp | 78% | 98% |
The cyclocondensation-alkylation sequence (Method 1) offers high yields but requires prolonged heating. In contrast, hydrazone-based routes (Method 3) are faster but necessitate specialized reagents.
Challenges and Solutions in Synthesis
Byproduct Formation
Side products like disulfides or over-alkylated species arise during thiol functionalization. These are mitigated by:
Purification Difficulties
The compound’s low solubility in non-polar solvents complicates purification. Solutions include:
Chemical Reactions Analysis
Types of Reactions
5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole or pyrazole rings.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by the presence of both pyrazole and triazole moieties, which contribute to its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 224.29 g/mol. The thiol group in its structure enhances its potential for interaction with biological targets, making it a candidate for further research in drug development.
Antimicrobial Activity
Research has indicated that compounds similar to 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol exhibit antimicrobial properties. A study highlighted that derivatives of triazole-thiol compounds demonstrated significant activity against various bacterial strains and fungi, suggesting potential applications as antifungal and antibacterial agents .
Antifungal Properties
The compound's structure allows it to interact with fungal targets effectively. In particular, studies have shown that derivatives containing the triazole-thiol framework can inhibit the growth of pathogenic fungi such as Candida species. This suggests that 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol could be developed into a therapeutic agent for treating fungal infections .
Case Studies
Mechanism of Action
The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with DNA. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Triazole-Thiols with Aromatic Substituents
Examples :
- 4,5-Diphenyl-1,2,4-triazole-3-thiol () : Exhibits anticoccidial activity by inhibiting α-glucosidase in Eimeria stiedae-infected rabbits. Its phenyl groups contribute to planar geometry, facilitating enzyme binding .
- The phenyl group enhances aromatic stacking interactions in target proteins .
This may shift activity toward targets requiring hydrophobic interactions (e.g., membrane-bound enzymes).
Triazole-Thiols with Heterocyclic Substituents
Examples :
- Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) (): Inhibits auxin biosynthesis by targeting YUCCA flavin monooxygenases. The chlorophenyl group enhances electron withdrawal, stabilizing enzyme interactions .
- 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol () : Shows acetylcholinesterase (AChE) inhibition (IC50: 1.63–17.68 nM). The bromofuran group increases electrophilicity, aiding covalent bonding with AChE .
Comparison: The dimethylpyrazole in the target compound may act as a hydrogen-bond donor/acceptor, similar to furan or chlorophenyl groups. However, its lack of strong electron-withdrawing groups (e.g., Cl, Br) suggests milder enzyme inhibition compared to Yucasin or bromofuran analogs.
Alkyl-Substituted Triazole-Thiols
Examples :
- 5-(4-tert-Butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (): Notable for redox properties and coordination chemistry. The tert-butyl group induces significant steric hindrance, stabilizing metal complexes .
- 5-(6-Chloropyridin-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol () : Exhibits antibacterial activity. The chloropyridinyl group enhances membrane penetration .
Comparison :
The ethyl group in the target compound offers moderate steric hindrance compared to tert-butyl, balancing solubility and target binding. Its dimethylpyrazole may mimic chloropyridinyl’s role in enhancing lipophilicity but with reduced halogen-mediated toxicity.
Examples :
- 5-(1,5-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol () : Classified under GHS guidelines with specific handling requirements for thiol reactivity .
- 4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol () : Demonstrated low cytotoxicity in molecular docking studies, attributed to pyrrole’s biocompatibility .
Comparison : The target compound’s ethyl and dimethylpyrazole substituents likely improve stability over purely aromatic analogs (e.g., diphenyl derivatives). However, the thiol group necessitates precautions against oxidation and metal binding .
Biological Activity
5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is an intriguing compound within medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, synthesis, and biological interactions based on diverse research findings.
Compound Overview
The compound has a molecular formula of and a molecular weight of approximately 224.29 g/mol. Its structure includes both a pyrazole and a triazole moiety, with a thiol functional group that enhances its reactivity and biological activity .
Synthesis
The synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves several steps:
- Alkylation of Triazole Precursor : The initial step involves the alkylation of a triazole precursor.
- Thiolating Agent Addition : This is followed by the introduction of a thiolating agent such as hydrogen sulfide or another thiol group to yield the final product.
Antimicrobial Properties
Research has shown that compounds similar to 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial activity. For instance, studies have indicated that derivatives of triazoles possess broad-spectrum antibacterial effects against various Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl... | Pseudomonas aeruginosa | 64 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. It is known that triazole derivatives can exhibit significant antioxidant properties due to their ability to scavenge free radicals. For example, in vitro assays such as DPPH and ABTS have been employed to quantify antioxidant capabilities .
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound C | 25 | 15 |
| Compound D | 30 | 20 |
| 5-(1,5-dimethyl... | 22 | 18 |
The mechanism through which 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol exerts its biological effects involves interactions with various biological targets. Molecular docking studies have revealed that this compound binds effectively to bacterial enzyme targets, which is critical for its antibacterial efficacy. High binding affinities suggest robust interactions that could inhibit bacterial growth .
Case Studies
Several case studies have highlighted the effectiveness of triazole-thiol derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study demonstrated that triazole derivatives showed significant activity against multi-drug resistant strains of E. coli, with some compounds achieving MIC values lower than standard antibiotics.
- Case Study on Antioxidant Properties : In another investigation focusing on oxidative stress models, the compound exhibited protective effects against cellular damage induced by reactive oxygen species (ROS), highlighting its potential as a therapeutic agent in oxidative stress-related diseases .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves multi-step heterocyclization reactions. Key steps include:
- Acylation and hydrazinolysis : Starting from pyrrole or indole derivatives, intermediates are formed via nucleophilic addition of phenylisothiocyanate and subsequent intramolecular cyclization .
- Alkylation : S-Alkyl derivatives are synthesized by reacting the thiol group with alkyl halides. Methanol and propan-2-ol are optimal solvents for alkylation, yielding products with >70% efficiency .
- Purification : Silica gel column chromatography is used to isolate pure compounds, with yields validated via HPLC and mass spectrometry .
Q. How is the structural integrity of synthesized derivatives confirmed?
A combination of analytical techniques is employed:
- Spectroscopy : ¹H NMR confirms substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm). IR spectra validate thiol (-SH) and triazole ring vibrations (2500–2600 cm⁻¹ and 1500–1600 cm⁻¹, respectively) .
- Chromatography : HPLC-DAD/MS ensures purity (>95%) and detects trace impurities .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (e.g., C: 52.3%, H: 5.8%, N: 29.6% for the parent compound) .
Q. What solvents and reaction parameters maximize yield in alkylation reactions?
- Solvent selection : Methanol and propan-2-ol are superior due to their polarity, which stabilizes intermediates and accelerates nucleophilic substitution .
- Temperature : Reactions proceed optimally at 60–70°C under reflux .
- Molar ratios : A 1:1.2 ratio of thiol to alkyl halide minimizes side products .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Tools like AutoDock Vina are used to simulate interactions with targets (e.g., lanosterol 14-α-demethylase, PDB: 3LD6). Docking scores (e.g., −8.2 kcal/mol) indicate strong binding affinity for antifungal activity .
- ADME analysis : SwissADME predicts pharmacokinetic properties (e.g., bioavailability score: 0.55, logP: 2.8), guiding prioritization of derivatives for in vitro testing .
Q. What mechanistic insights explain unexpected byproducts during oxidation reactions?
- Iodine-mediated oxidation : At room temperature, 5-(1,5-dimethylpyrazol-3-yl)-4-ethyl-triazole-3-thiol forms disulfide bonds. Under microwave irradiation, competing pathways produce sulfonic acid derivatives due to radical intermediates .
- Kinetic vs. thermodynamic control : Reaction monitoring via TLC and GC-MS reveals temperature-dependent selectivity .
Q. How do structural modifications (e.g., S-alkyl chain length) influence pharmacological activity?
- Anti-inflammatory activity : Octylthio derivatives show enhanced COX-2 inhibition (IC₅₀: 12 µM vs. 28 µM for methylthio) due to hydrophobic interactions in the enzyme’s active site .
- Antifungal activity : Longer alkyl chains (C8–C12) improve membrane permeability, reducing Candida albicans viability by 80% at 50 µM .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Multivariate analysis : Principal component analysis (PCA) correlates electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity. For example, electron-withdrawing groups at R⁵ improve kinase inhibition but reduce solubility .
- Crystallographic validation : Discrepancies between docking and experimental IC₅₀ values are resolved by X-ray structures of ligand-enzyme complexes (where available) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
